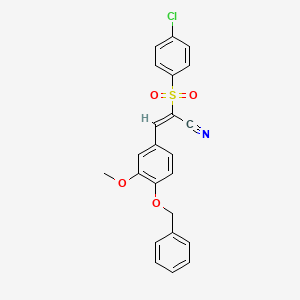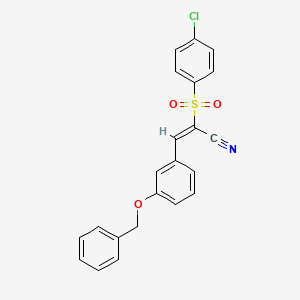
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile
概要
説明
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and aromatic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the (E)-alkene: This can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where a phosphonium ylide or a phosphonate ester reacts with an aldehyde or ketone.
Introduction of the sulfonyl group: This step might involve the reaction of a sulfonyl chloride with an aromatic compound under basic conditions.
Attachment of the nitrile group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on their specific interactions with biological targets.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.
作用機序
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a phenylmethoxy group.
(E)-2-(4-bromophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c23-19-9-11-21(12-10-19)28(25,26)22(15-24)14-18-7-4-8-20(13-18)27-16-17-5-2-1-3-6-17/h1-14H,16H2/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFXLAIINJABQ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyphenyl)-2-({2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B3474695.png)
![N-[4-(benzyloxy)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3474711.png)
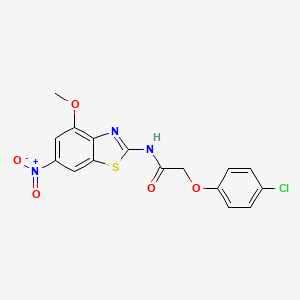
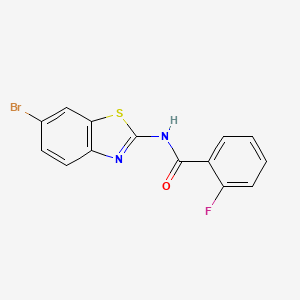
![2-(1-naphthyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474736.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3474741.png)
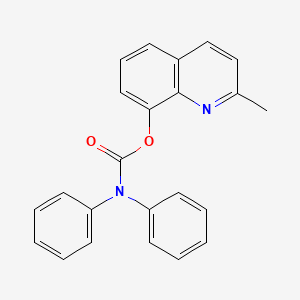
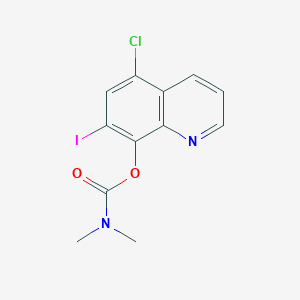
![N-(4-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3474753.png)

![(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3474771.png)
![3-(4-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3474776.png)
